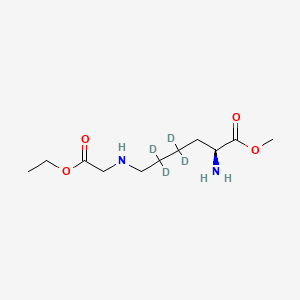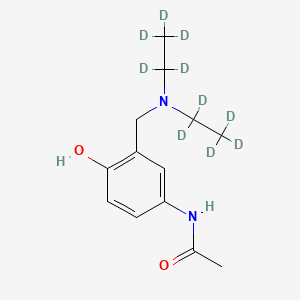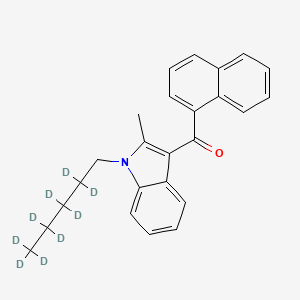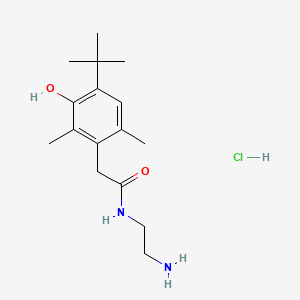
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester
Descripción general
Descripción
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are derived from carboxylic acids and alcohols . Esters are widespread in nature and are often associated with pleasant fragrances .
Synthesis Analysis
Esters can be synthesized through a process known as esterification . This involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . Another method involves the reaction of carboxylic acids with alkyl halides .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) where ‘R’ and ‘R’’ can be any alkyl or aryl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions. One of the most common is hydrolysis, which is the breaking of the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .Physical And Chemical Properties Analysis
Esters have diverse physical properties. Many simple esters are liquids at room temperature and have pleasant, fruity odors . The physical properties of a specific ester depend on the size and structure of the alkyl or aryl groups attached to the carbonyl and ether groups .Aplicaciones Científicas De Investigación
Bio-Inspired Hybrid Fibers
The research conducted by Tonegawa et al. (2004) explored the synthesis of Poly(L-lysine)s with Nepsilon-substituted tetrapeptides for the creation of bio-inspired hybrid fibers. These fibers exhibited enhanced mechanical strengths due to enzyme-mediated interpolymer cross-linking, demonstrating a method for reinforcement inspired by biological processes (Tonegawa et al., 2004).
Detection in Biological Samples
Kalasz et al. (2005) identified Nepsilon-Monomethyllysine in various biological samples of rats treated with L-deprenyl. This study illustrated a method for the detection of this compound using high-performance liquid chromatography and mass spectrometry, shedding light on the metabolic pathways and potential biological roles of these compounds (Kalasz et al., 2005).
Block Copolymer Synthesis
Fan et al. (2005) synthesized a block copolymer, poly(L-lactide)-b-poly(Nepsilon-(Z)-L-lysine), through ring-opening polymerization. This research contributes to the understanding of polymer chemistry and the potential for creating novel materials with specific properties (Fan et al., 2005).
Organogelation Properties
Suzuki et al. (2009) investigated a two-component organogelation system involving Nepsilon-dodecyl-L-lysine esters. This study provides insights into the formation of organic salt compounds and the potential applications of organogels in various fields (Suzuki et al., 2009).
DNA Cleavage
Feng et al. (2006) found that Nalpha,Nepsilon-di[N-(O,O-diisopropyl)phosphoryl-L-leucy]-L-lysyl-methyl ester could efficiently cleave supercoiled DNA. This research is significant for understanding the interactions between DNA and peptides, with potential applications in genetic engineering and biotechnology (Feng et al., 2006).
Enhancement of Osteoblast Attachment and Growth
Peng et al. (2009) synthesized amphiphilic triblock copolymers that showed promising results in promoting osteoblast adhesion and proliferation. This study contributes to the field of tissue engineering and regenerative medicine (Peng et al., 2009).
Mecanismo De Acción
The mechanism of ester hydrolysis involves the addition of a water molecule across the ester bond . In acidic conditions, the carbonyl oxygen is protonated first, making it more susceptible to nucleophilic attack by water . In basic conditions, the nucleophilic hydroxide ion attacks the carbonyl carbon first .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMIPXHKHVBJOF-YIZULPLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCCCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CNCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747725 | |
| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-(4,4,5,5-~2~H_4_)lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N|A-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester | |
CAS RN |
1331910-52-1 | |
| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-(4,4,5,5-~2~H_4_)lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Methano-1H-pyrrolizine-1-carbonitrile,hexahydro-,[1R-(1alpha,2alpha,6alpha,7abeta)]-](/img/no-structure.png)
![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)









![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)